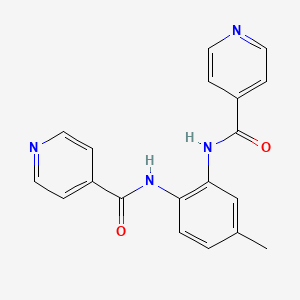![molecular formula C14H14N6O2S B5719200 N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of glucose homeostasis and insulin secretion.
Mechanism of Action
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide acts as a selective antagonist of GPR40, which is expressed in various tissues, including the brain, pancreas, and gastrointestinal tract. GPR40 is involved in the regulation of glucose homeostasis and insulin secretion, as well as the modulation of neurotransmitter release and synaptic plasticity in the brain. By blocking the activity of GPR40, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is thought to enhance cognitive function and memory performance by modulating synaptic transmission and plasticity in the brain.
Biochemical and physiological effects:
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and memory performance in preclinical models of cognitive impairment. It has also been shown to reduce amyloid-beta deposition and neuroinflammation in the brain, which are hallmarks of Alzheimer's disease. However, the exact biochemical and physiological effects of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on the brain and other tissues are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for lab experiments is its selectivity for GPR40, which allows for the specific modulation of this receptor without affecting other signaling pathways. However, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, such as its low solubility and bioavailability, which may affect its efficacy in vivo. Additionally, the exact dose and administration regimen of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for optimal cognitive enhancement are still unknown and require further investigation.
Future Directions
There are several future directions for the research and development of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method and formulation of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for improved solubility and bioavailability. Another area of focus is the elucidation of the exact mechanism of action of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on synaptic transmission and plasticity in the brain. Additionally, the clinical efficacy and safety of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for the treatment of Alzheimer's disease and other cognitive disorders need to be further evaluated in clinical trials. Finally, the potential use of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in combination with other cognitive enhancers or neuroprotective agents for synergistic effects should be explored.
Synthesis Methods
The synthesis of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-1-benzofuran with propylamine, followed by the reaction of the resulting compound with thioamide and tetrazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related cognitive decline. In these studies, N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and memory performance, as well as reduce amyloid-beta deposition and neuroinflammation in the brain. N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is currently being evaluated in clinical trials for the treatment of Alzheimer's disease and other cognitive disorders.
properties
IUPAC Name |
N-[(1-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-2-7-20-13(17-18-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,17,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICMALNHTVFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-propyl-1H-tetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)